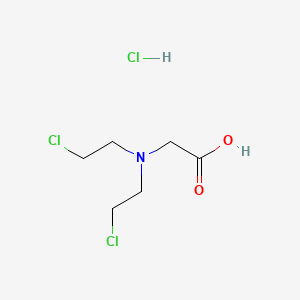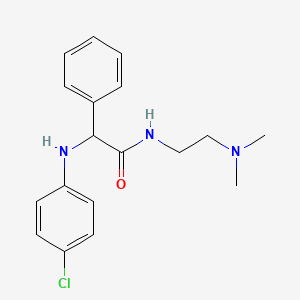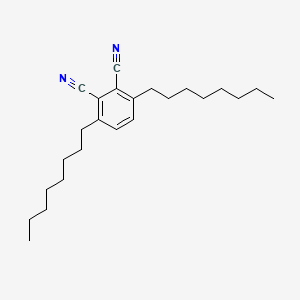
3,6-Dioctylbenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioctylbenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two octyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioctylbenzene-1,2-dicarbonitrile typically involves the reaction of octyl-substituted benzene derivatives with nitrile-containing reagents. One common method is the [4 + 2] annulation reaction, where donor-acceptor cyclopropanes react with cyanoacrylates under basic conditions, such as using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst . This reaction proceeds through a series of steps including ring opening, intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioctylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the octyl groups and nitrile groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Dioctylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Organic Electronics: Employed in the development of organic field-effect transistors (OFETs) and other electronic devices.
Biological Studies: Investigated for its potential antimicrobial and antifungal activities.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism by which 3,6-Dioctylbenzene-1,2-dicarbonitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The nitrile groups act as electron acceptors, while the octyl groups provide steric hindrance and influence the compound’s solubility and reactivity. In photoredox catalysis, the compound can undergo single electron transfer (SET) processes, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its strong oxidizing properties and used in various organic syntheses.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Exhibits multiple biological activities and used in the synthesis of biologically active compounds.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: A polycyclic aromatic molecule with unique oxidative properties.
Uniqueness
3,6-Dioctylbenzene-1,2-dicarbonitrile is unique due to the presence of long octyl chains, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electron transport are critical factors.
Properties
Molecular Formula |
C24H36N2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
3,6-dioctylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2/c1-3-5-7-9-11-13-15-21-17-18-22(24(20-26)23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
CBCCKPOQISXJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=C(C=C1)CCCCCCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
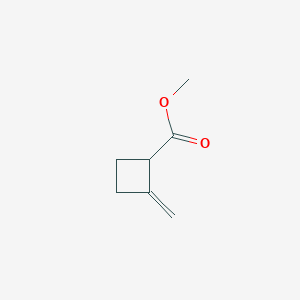


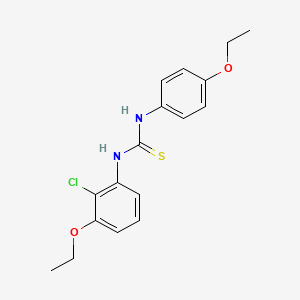
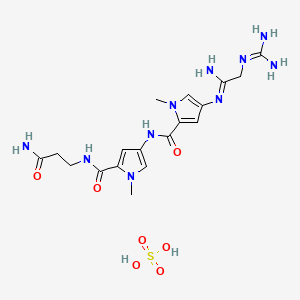
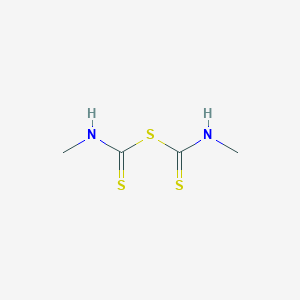
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
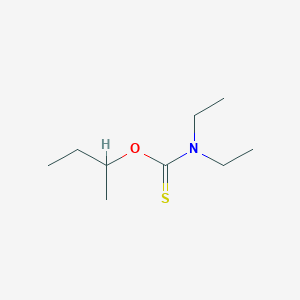

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)
